N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the pyrazolyl and phenyl groups. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its specific molecular structure, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H21N7O/c1-14(12-26-9-8-15(2)25-26)11-21-19(28)18-10-17(16-6-4-3-5-7-16)24-20-22-13-23-27(18)20/h3-10,13-14H,11-12H2,1-2H3,(H,21,28) |
InChI Key |
MUQDLITVURMIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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